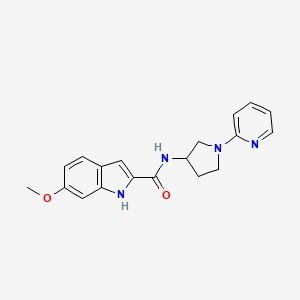

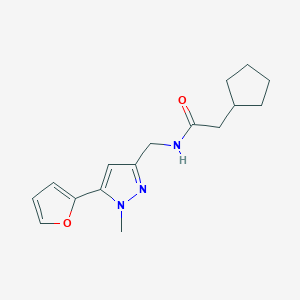

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide” is an amide compound. It’s used for inhibiting interleukin receptor-associated kinase (IRAK), and for treating diseases and conditions related to IRAK .

Synthesis Analysis

The synthesis of this compound is part of a patented method by Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .Molecular Structure Analysis

The molecular structure of this compound is complex, with an aromatic or heterocycloaliphatic ring A, which may be aryl, heteroaryl, 5-membered heterocycloaliphatic, or 6-membered heterocycloaliphatic .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are proprietary to Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .Scientific Research Applications

Synthesis and Biological Activity

- Cyclopropamitosenes and Indolequinones Synthesis : Research has highlighted the synthesis of indolequinones, including derivatives similar to the specified compound, and their biological activity. The synthesis involves various nitrogen nucleophiles, showing potential in creating compounds with cytotoxic properties towards mammalian cells under both aerobic and hypoxic conditions (Cotterill et al., 1994).

Polymorphism and Diuretic Properties

- Polymorphic Modifications : A study on a structurally related compound, "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide", revealed its strong diuretic properties and identified two polymorphic forms. This discovery suggests potential applications in hypertension treatments, illustrating the relevance of structural analysis in drug development (Shishkina et al., 2018).

Chemical Synthesis and Characterization

- Monoamide Isomers Synthesis : The synthesis and structural characterization of similar compounds have been documented. A study presented the synthesis of monoamide isomers through reactions involving methoxycarbonylpyridine-2-carboxylic acid, providing insights into their chemical properties and potential applications in pharmaceuticals (Kadir et al., 2017).

Photochemical Reactions

- Photochemical Methoxylation and Methylation : Investigations into the photochemical reactions of related compounds, like 3-pyridinecarboxamide in methanol, have shown methoxylation and methylation at various positions. These studies highlight the complexity of chemical behaviors under UV irradiation, with implications for synthesizing novel chemical entities (Sugimori & Itoh, 1986).

Antioxidant and Cytotoxicity Properties

- 6-Methoxytetrahydro-β-carboline Derivatives : Research into derivatives formed via the Maillard reaction, including those structurally related to the specified compound, explored their antioxidant and cytotoxic properties. Such compounds show promise for their moderate antioxidant capabilities and potential therapeutic applications (Goh et al., 2015).

Mechanism of Action

properties

IUPAC Name |

6-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-25-15-6-5-13-10-17(22-16(13)11-15)19(24)21-14-7-9-23(12-14)18-4-2-3-8-20-18/h2-6,8,10-11,14,22H,7,9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDTUYMNJRIYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)

![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)